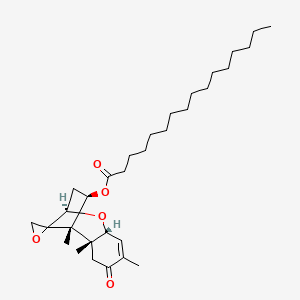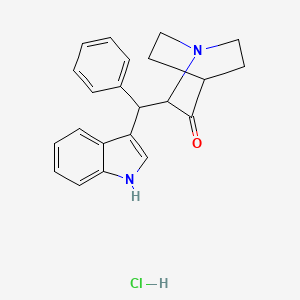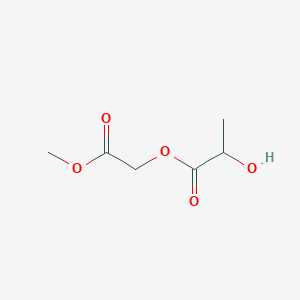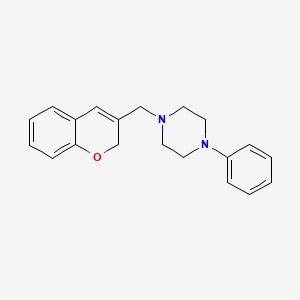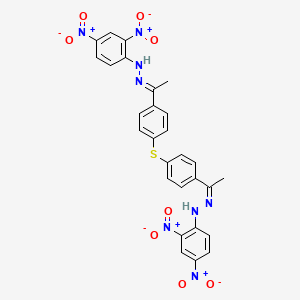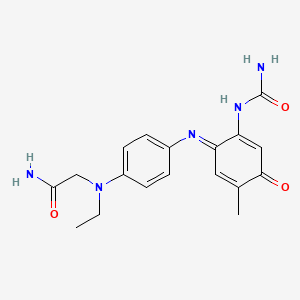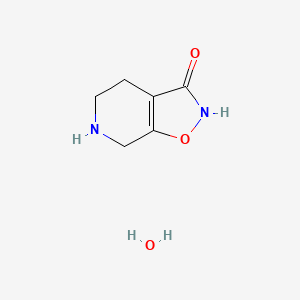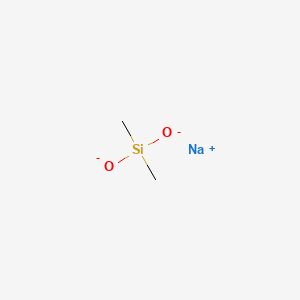
Silanediol, dimethyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediol, dimethyl-, disodium salt: is a chemical compound with the formula (CH₃)₂Si(ONa)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by sodium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silanediol, dimethyl-, disodium salt typically involves the reaction of dimethylsilanediol with sodium hydride. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the reaction is complete, which is indicated by the cessation of hydrogen gas evolution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The product is typically purified by filtration and washing with anhydrous solvents to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Silanediol, dimethyl-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: It can be reduced to form silane derivatives.
Substitution: The sodium ions can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or metal halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Silanediol derivatives with higher oxidation states.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanediol, dimethyl-, disodium salt is used as a precursor in the synthesis of various organosilicon compounds. It is also used as a catalyst in certain polymerization reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-based compounds and biological systems. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of high-performance materials for electronics and aerospace applications .
Wirkmechanismus
The mechanism of action of silanediol, dimethyl-, disodium salt involves its ability to form stable complexes with various molecules. The sodium ions can interact with other ions or molecules, facilitating various chemical reactions. The silicon atom in the compound can also participate in bonding interactions, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Dimethylsilanediol: The parent compound of silanediol, dimethyl-, disodium salt.
Diphenylsilanediol: A similar compound where the methyl groups are replaced with phenyl groups.
Trimethylsilanol: A related compound with three methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of sodium ions, which impart different chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where ionic interactions are important.
Eigenschaften
CAS-Nummer |
18090-13-6 |
|---|---|
Molekularformel |
C2H6NaO2Si- |
Molekulargewicht |
113.14 g/mol |
IUPAC-Name |
sodium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.Na/c1-5(2,3)4;/h1-2H3;/q-2;+1 |
InChI-Schlüssel |
YLTMILSYXJOYKD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


